molecular formula C6F11IO B14367988 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one CAS No. 93822-96-9

1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one

Cat. No.: B14367988
CAS No.: 93822-96-9
M. Wt: 423.95 g/mol
InChI Key: AXAFCLDTLRJUCL-UHFFFAOYSA-N
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Description

1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one is a fluorinated organic compound with the molecular formula C7H2F8IO. This compound is notable for its high degree of fluorination and the presence of both iodine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one typically involves multiple steps, including halogenation and fluorination reactions. One common synthetic route includes the following steps:

    Halogenation: Starting with a suitable hydrocarbon precursor, halogenation is performed to introduce iodine atoms.

    Fluorination: The halogenated intermediate is then subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.

    Trifluoromethylation: Introduction of the trifluoromethyl group is achieved using reagents like trifluoromethyl iodide under specific conditions.

Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis, maintaining strict control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The presence of multiple fluorine atoms makes it reactive towards nucleophilic addition reactions.

Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism by which 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The high electronegativity of fluorine atoms and the presence of iodine contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable in various fields of research and industry.

Properties

CAS No.

93822-96-9

Molecular Formula

C6F11IO

Molecular Weight

423.95 g/mol

IUPAC Name

1,1,1,2,4,4,5,5-octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one

InChI

InChI=1S/C6F11IO/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18

InChI Key

AXAFCLDTLRJUCL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)I)(F)F

Origin of Product

United States

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